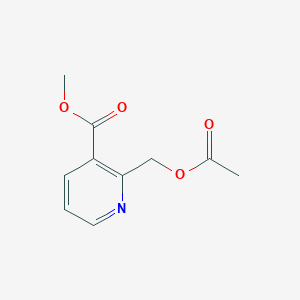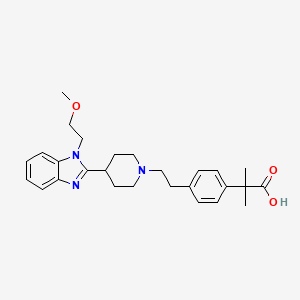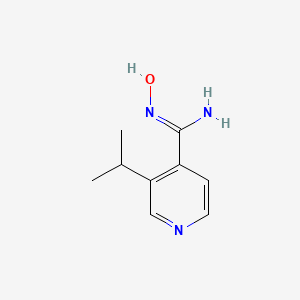![molecular formula C10H13ClO2 B13667587 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-(methoxymethoxy)ethyl group is attached at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene typically involves the reaction of 1-chloro-4-ethylbenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-4-[2-(methoxymethoxy)ethyl]benzene, 1-amino-4-[2-(methoxymethoxy)ethyl]benzene, and 1-thio-4-[2-(methoxymethoxy)ethyl]benzene.
Oxidation Reactions: Products include 1-chloro-4-[2-(formyloxy)ethyl]benzene and 1-chloro-4-[2-(carboxy)ethyl]benzene.
Reduction Reactions: Products include 1-chloro-4-[2-(methoxymethoxy)ethyl]benzyl alcohol and this compound.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. The chlorine atom and the methoxymethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-ethylbenzene: Lacks the methoxymethoxy group, resulting in different chemical reactivity and applications.
1-Chloro-4-methoxybenzene:
1-Chloro-4-[2-(hydroxymethoxy)ethyl]benzene: Contains a hydroxymethoxy group, which can undergo different chemical reactions compared to the methoxymethoxy group.
Eigenschaften
Molekularformel |
C10H13ClO2 |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-chloro-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-8-13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
UTVHVIRPWXGCRG-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)


![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)



![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)

